molecular formula C14H17F3N2O2 B11201998 3-(4-Hydroxy-3,5-dimethylphenyl)-6-methyl-3-(trifluoromethyl)piperazin-2-one

3-(4-Hydroxy-3,5-dimethylphenyl)-6-methyl-3-(trifluoromethyl)piperazin-2-one

Cat. No.: B11201998
M. Wt: 302.29 g/mol
InChI Key: RTYWNOAMQHSNGT-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3,5-dimethylphenyl)-6-methyl-3-(trifluoromethyl)piperazin-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with hydroxy, dimethylphenyl, methyl, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)-6-methyl-3-(trifluoromethyl)piperazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the hydroxy, dimethylphenyl, methyl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, strong bases, and catalysts to facilitate the substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3,5-dimethylphenyl)-6-methyl-3-(trifluoromethyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions may introduce new functional groups, altering the compound’s chemical properties.

Scientific Research Applications

3-(4-Hydroxy-3,5-dimethylphenyl)-6-methyl-3-(trifluoromethyl)piperazin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3,5-dimethylphenyl)-6-methyl-3-(trifluoromethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Hydroxy-3,5-dimethylphenyl)-6-methyl-3-(trifluoromethyl)piperazin-2-one include other piperazine derivatives with different substituents, such as:

  • 3-(4-Hydroxyphenyl)-6-methyl-3-(trifluoromethyl)piperazin-2-one
  • 3-(4-Hydroxy-3,5-dimethylphenyl)-3-(trifluoromethyl)piperazin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

3-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-3-(trifluoromethyl)piperazin-2-one

InChI

InChI=1S/C14H17F3N2O2/c1-7-4-10(5-8(2)11(7)20)13(14(15,16)17)12(21)19-9(3)6-18-13/h4-5,9,18,20H,6H2,1-3H3,(H,19,21)

InChI Key

RTYWNOAMQHSNGT-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)(C2=CC(=C(C(=C2)C)O)C)C(F)(F)F

Origin of Product

United States

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